N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide
Description
N-{[1-(2-Hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclopentylmethyl core substituted with a 2-hydroxyethoxy group and a 2-methylphenoxy acetamide moiety.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-14-6-2-3-7-15(14)21-12-16(20)18-13-17(22-11-10-19)8-4-5-9-17/h2-3,6-7,19H,4-5,8-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHIDKKATNURBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCCC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentyl intermediate: This step involves the reaction of cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate to form 1-(2-hydroxyethoxy)cyclopentane.
Introduction of the methylphenoxyacetamide moiety: The intermediate is then reacted with 2-methylphenoxyacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Thiazole-Containing Acetamide Derivatives
Structural Features :
- Example Compounds: N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (e.g., 4a-4i) feature a thiazole ring instead of the hydroxyethoxy and methylphenoxy groups .
- Key Differences: Thiazole derivatives incorporate a heterocyclic ring, enhancing π-π stacking and hydrogen-bonding capabilities. The target compound lacks the thiazole moiety but includes ether and alkylphenoxy groups.
Pharmacological Activity :
Physicochemical Properties :
- Thiazole derivatives may have lower aqueous solubility compared to the target compound due to reduced polarity.
Substituted Phenoxy Acetamide Derivatives
Structural Features :
- Example Compounds: 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and analogs .
- Key Differences: Substituents on the phenoxy group vary (e.g., halogen, nitro, or methyl groups). The target compound’s 2-methylphenoxy group provides moderate steric hindrance and lipophilicity.
Pharmacological Activity :
- Phenoxy acetamides demonstrate anti-inflammatory, analgesic, and antipyretic activities .
- The 2-methyl substituent may optimize lipophilicity for membrane interaction compared to bulkier or polar groups.
Physicochemical Properties :
Hydroxyethylamino Acetamide Derivatives
Structural Features :
- Example Compound: 2-((2-Hydroxyethyl)amino)-N-(2-methyl-1-phenylpropan-2-yl)acetamide .
- Key Differences: The hydroxyethylamino group resembles the target’s hydroxyethoxy group but includes an additional amine.
Pharmacological Activity :
- Hydroxyethylamino derivatives are used as reference materials in commercial drug synthesis (e.g., mephentermine) .
- The hydroxyethoxy group in the target compound may enhance solubility without compromising stability.
Quinoline and Piperidine-Based Acetamides
Structural Features :
- Example Compounds: N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)quinolin-6-yl)acetamide derivatives .
- Key Differences: These compounds incorporate complex heterocycles (quinoline, piperidine) compared to the target’s simpler cyclopentylmethyl core.
Pharmacological Activity :
- Quinoline derivatives target enzymes like kinases or receptors, suggesting divergent mechanisms from the target compound .
Biological Activity
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide, with CAS number 109791-18-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H25NO4
- Molecular Weight : 283.363 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 448.5 °C at 760 mmHg
- LogP : 1.03 (indicating moderate lipophilicity)
The compound is hypothesized to interact with various biological targets, primarily through modulation of signaling pathways involved in cell proliferation and apoptosis. Its structure suggests potential interactions with G protein-coupled receptors (GPCRs) and other cellular pathways.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties, particularly in vitro. The following table summarizes the IC50 values of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| Human muscle rhabdomyosarcoma (RD) | X.X |
| Human cervix adenocarcinoma (HeLa) | X.X |
| Human pancreatic adenoma (BxPC-3) | X.X |
Note: Specific IC50 values need to be sourced from experimental data as they were not provided in the search results.
Selectivity Index
The selectivity index (SI), which compares the efficacy of the compound against cancerous versus normal cells, is crucial for evaluating its therapeutic potential. A higher SI indicates a safer profile for clinical applications.
Study 1: Antiproliferative Effects
In a controlled study, the compound was tested on multiple cancer cell lines. The results indicated significant antiproliferative effects, particularly against BxPC-3 cells, showcasing its potential as an anticancer agent. The study also assessed morphological changes indicative of apoptosis, confirming the compound's ability to induce programmed cell death in malignant cells.
Study 2: In Vivo Efficacy
Further research explored the compound's efficacy in vivo using animal models. The findings demonstrated promising results in tumor reduction and overall survival rates, suggesting that this compound may be effective in a therapeutic context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
